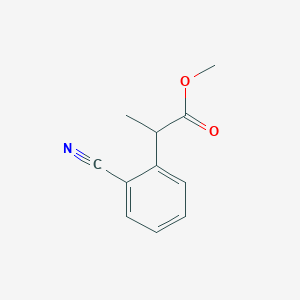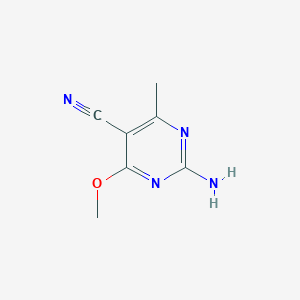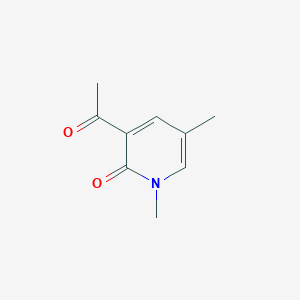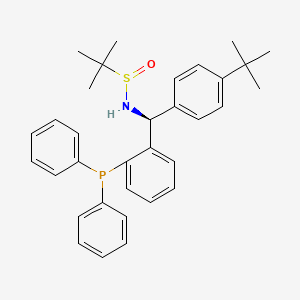
8-Methoxy-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties The structure of this compound consists of a naphthyridine core with a methoxy group attached at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2-aminonicotinaldehyde with a suitable carbonyl compound under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the naphthyridine ring system. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1,7-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being investigated for their potential use as therapeutic agents.
Wirkmechanismus
The mechanism of action of 8-Methoxy-1,7-naphthyridine involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial properties and use in drug development.
1,6-Naphthyridine: Studied for its anticancer and anti-HIV activities.
1,5-Naphthyridine: Used in the synthesis of metal complexes and studied for its biological activities.
Uniqueness
8-Methoxy-1,7-naphthyridine is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature can be exploited to develop new derivatives with enhanced properties for various applications .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
8-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h2-6H,1H3 |
InChI-Schlüssel |
OPFAVOYTUAMDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)



![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)



